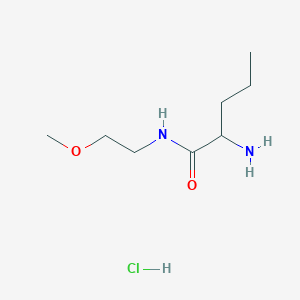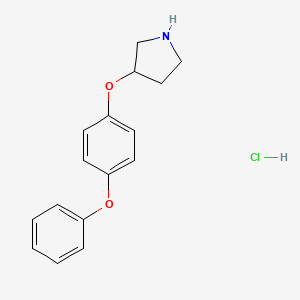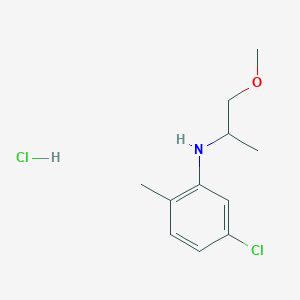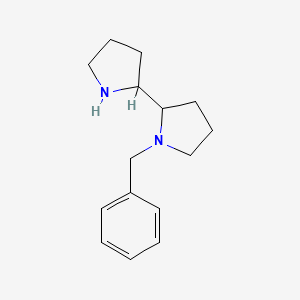![molecular formula C18H23NO2 B1532153 N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline CAS No. 1040687-49-7](/img/structure/B1532153.png)
N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Studies have reported on the molecular structures of compounds synthesized via Schiff bases reduction route, highlighting the importance of N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline derivatives in the synthesis of complex molecules. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized through this method demonstrate the compound's role as a crucial starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Photophysical and Photochemical Applications
The compound's derivatives have been explored for their photophysical and photochemical properties. Research into the irradiation of 4-Allylated 2,6-Dimethylanilines in Methanol reveals significant findings on the photochemical reactions of these compounds, which could have implications for their application in material science and photodynamic processes (Bader & Hansen, 1979).
Anticancer and Antimicrobial Applications
The study of new cyclic peptides, ohmyungsamycins A and B, derived from marine Streptomyces genus, incorporating N,N-dimethylaniline derivatives, shows significant inhibitory activities against various cancer cells as well as antibacterial effects. This underscores the potential of this compound derivatives in developing new therapeutics for cancer and infectious diseases (Um et al., 2013).
Chemical Bonding and Catalysis
Research also focuses on the synthesis of N,N-dimethylaniline derivatives through palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates, demonstrating the compound's utility in facilitating C-N bond formation in the production of multifunctional reaction partners. This highlights its role in catalysis and the synthesis of complex organic molecules (Taeufer & Pospech, 2020).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-5-6-14(2)18(11-13)19-12-15(3)21-17-9-7-16(20-4)8-10-17/h5-11,15,19H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAZEZOTEIRNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)


![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)



![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)

